molecular formula C12H8ClF2NOS B2900876 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 921776-70-7

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2900876
CAS RN: 921776-70-7
M. Wt: 287.71
InChI Key: QQEMKJQZPBIPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. The chemical structure of Diflunisal consists of a thiophene ring, a difluorophenyl group, and an acetamide group.

Mechanism of Action

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide inhibits the activity of COX enzymes by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been shown to be a selective inhibitor of COX-2, which is responsible for inflammation and pain in response to injury or infection.
Biochemical and Physiological Effects:
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce platelet aggregation, which can help prevent blood clots. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has a long half-life of approximately 8 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life, which allows for sustained drug exposure in vitro and in vivo. However, 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a high protein binding affinity, which can limit its bioavailability in certain tissues.

Future Directions

There are several future directions for the research of 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been shown to have anti-tumor activity in certain types of cancer, and further research is needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It inhibits the activity of COX enzymes, which are responsible for inflammation and pain. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has several advantages for lab experiments, including its availability and long half-life. However, it also has some limitations, including its low solubility in water and high protein binding affinity. Future research directions for 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide include its potential use in the treatment of Alzheimer's disease and cancer.

Synthesis Methods

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 2,4-difluoroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with acetic anhydride to form 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide. The yield of 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide from this synthesis method is approximately 50%.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NOS/c13-11-4-2-8(18-11)6-12(17)16-10-3-1-7(14)5-9(10)15/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEMKJQZPBIPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide

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